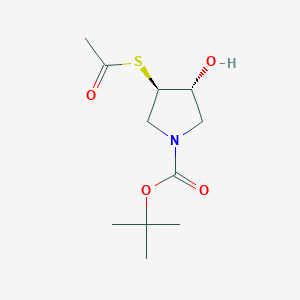
(E)-4-(3,3-difluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid, also known as Difluoropyrrolidine-4-carboxylic acid (DFP-4CA), is an organic compound with a variety of applications in scientific research. It has been used to synthesize a range of other compounds, such as derivatives of the amino acid phenylalanine and the neurotransmitter dopamine. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds.
Scientific Research Applications
Synthesis of Biologically Active Compounds
Research demonstrates the utility of 4-oxobut-2-enoic acid derivatives as building blocks in synthesizing biologically active molecules. For instance, derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid have been used to create compounds with potential biological activities, utilizing efficient synthesis methods like microwave-assisted reactions catalyzed by ytterbium triflate. These methods facilitate the rapid preparation of target acids from various (hetero)aromatic ketones and glyoxylic acid monohydrate, yielding pure products in notable yields (Tolstoluzhsky et al., 2008).
Advancements in Molecular Structural Understanding
The structural elucidation of compounds related to 4-oxobut-2-enoic acid derivatives contributes to our understanding of molecular interactions and supramolecular assemblies. For example, the study of N-Phenylmaleamic acid, a compound with a systematic name of 4-amino-4-oxobut-2-enoic acid, revealed that its molecules form flat ribbons linked by hydrogen bonds, showcasing the importance of molecular geometry in crystal formation and providing insights into intermolecular interactions (Lo & Ng, 2009).
Development of Novel Synthetic Methods
Innovations in synthetic chemistry are also highlighted by the development of new methods for preparing 4-oxobut-2-enoic acid derivatives. Efficient protocols enable the fast synthesis of these compounds, which are valuable for constructing a variety of biologically active structures. This includes the creation of Michael adducts as intermediates for further chemical transformations, underscoring the role of 4-oxobut-2-enoic acid derivatives in facilitating diverse synthetic routes (El-Hashash & Rizk, 2016).
properties
IUPAC Name |
(E)-4-(3,3-difluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO3/c9-8(10)3-4-11(5-8)6(12)1-2-7(13)14/h1-2H,3-5H2,(H,13,14)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWMDGVGFBUKTR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1(F)F)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3,3-difluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl butyrate](/img/structure/B1531850.png)
![[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methylmethanamine](/img/structure/B1531853.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-hydroxy-5-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531855.png)
![N-[2-(2-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1531856.png)

![(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531859.png)

![Phenyl[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]methanone](/img/structure/B1531861.png)
